Lipophilicity and Volatility: A Stepped Gradient Between Methyl and Propyl Analogs
4-Ethylpiperidine provides a defined, incremental increase in lipophilicity and boiling point compared to its methyl analog, while being less lipophilic and volatile than its propyl analog. This predictable, quantifiable shift allows for rational tuning of physicochemical properties in drug design and synthetic route development. The LogP value for 4-Ethylpiperidine is approximately 1.8 [1], compared to 1.42 for 4-Methylpiperidine and 2.11 for 4-Propylpiperidine . Boiling points follow a similar trend: 124–130°C for 4-Methylpiperidine , 154–157°C for 4-Ethylpiperidine [1], and 170–180°C for 4-Propylpiperidine .
| Evidence Dimension | Lipophilicity (LogP) and Boiling Point |
|---|---|
| Target Compound Data | LogP: ~1.8; Boiling Point: 154–157 °C |
| Comparator Or Baseline | 4-Methylpiperidine (LogP: 1.42; BP: 124–130°C) and 4-Propylpiperidine (LogP: 2.11; BP: 170–180°C) |
| Quantified Difference | ΔLogP: +0.38 vs 4-Methylpiperidine, -0.31 vs 4-Propylpiperidine. ΔBP: +30°C vs 4-Methylpiperidine, -23°C vs 4-Propylpiperidine. |
| Conditions | LogP values are calculated (XLogP3 or ACD/LogP); boiling points are at standard atmospheric pressure. |
Why This Matters
This predictable gradient enables chemists to select the optimal alkylpiperidine building block to achieve desired compound solubility, permeability, and purification properties without extensive empirical screening.
- [1] PubChem Compound Summary for CID 76704, 4-Ethylpiperidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethylpiperidine. View Source
